An In-Depth Technical Guide to Diguanosine Tetraphosphate (Gp4G)
An In-Depth Technical Guide to Diguanosine Tetraphosphate (Gp4G)
Scientific Name: Diguanosine tetraphosphate
Synonyms: Gp4G, P1,P4-bis(5'-guanosyl) tetraphosphate
IUPAC Name: [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
CAS Number: 4130-19-2
Molecular Formula: C₂₀H₂₈N₁₀O₂₁P₄
Molecular Weight: 868.39 g/mol
Executive Summary
Diguanosine tetraphosphate (Gp4G) is a naturally occurring dinucleotide found in various organisms, notably in the cysts of Artemia salina. It plays a significant role as a cellular energizer and signaling molecule, with demonstrated effects on cell proliferation, tissue regeneration, and the synthesis of extracellular matrix components. This technical guide provides a comprehensive overview of Gp4G, including its biological effects, underlying signaling pathways, and detailed experimental protocols for its study. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Biological Data
The biological activity of Gp4G has been quantified in several studies, demonstrating its potent effects on various cellular and tissue parameters.
| Parameter | Effect | Cell/Tissue Type | Reference |
| Hair Length | 50% increase | Wistar rats | [1][2][3] |
| Dermal Papilla Cells | 30% increase in number | Wistar rats | [1][2][3] |
| Versican Deposition | 68% increase | Wistar rats | [1][2][3] |
| Intracellular ATP | 38% increase | HeLa cells | [1][2] |
| Cell Viability (MTT Assay) | 33-36% increase | Human Hair Dermal Papilla Cells | [4] |
| Oxygen Consumption | 40-100% increase | Human Hair Dermal Papilla Cells | [4] |
Experimental Protocols
Quantification of Intracellular ATP using Luciferin-Luciferase Assay
This protocol is adapted from methods used to measure ATP levels in HeLa cells following Gp4G treatment.[1][2][5][6][7][8][9]
Objective: To quantify the intracellular concentration of ATP in cultured cells.
Materials:
-
HeLa cells
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Gp4G solution
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Phosphate-buffered saline (PBS)
-
Lysis buffer (25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM EDTA, 10% glycerol, 1% Triton X-100)
-
Luciferin-luciferase assay kit
-
Luminometer
-
96-well white, opaque plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with the desired concentration of Gp4G and incubate for the specified time.
-
Wash the cells once with PBS.
-
Add 50 µL of lysis buffer to each well and incubate for 5 minutes at room temperature with gentle shaking.
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add 50 µL of the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds.
-
Generate an ATP standard curve using known concentrations of ATP to calculate the ATP concentration in the cell lysates.
Analysis of Intracellular Nucleotides by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of intracellular nucleotides.[10][11][12]
Objective: To determine the intracellular concentrations of various nucleotides (ATP, ADP, AMP, GTP, etc.).
Materials:
-
Cultured fibroblasts or HeLa cells
-
Gp4G solution
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Ice-cold 2 M KOH
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase A: 100 mM KH₂PO₄, 10 mM tetrabutylammonium bromide, pH 6.0
-
Mobile Phase B: 100 mM KH₂PO₄, 10 mM tetrabutylammonium bromide, 30% acetonitrile, pH 7.0
-
Nucleotide standards
Procedure:
-
Culture cells to the desired confluence and treat with Gp4G.
-
Wash the cells with ice-cold PBS.
-
Extract the nucleotides by adding 1 mL of ice-cold 0.4 M PCA.
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 2 M KOH until the pH reaches 6.5-7.0.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the absorbance at 254 nm.
-
Quantify the nucleotides by comparing the peak areas to those of the nucleotide standards.
Immunohistochemistry for Versican in Skin Tissue
This protocol is for the detection and localization of versican in paraffin-embedded skin sections.[13][14][15][16][17]
Objective: To visualize the expression and localization of versican in skin tissue.
Materials:
-
Paraffin-embedded skin tissue sections (5 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against versican
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block non-specific binding sites with the blocking solution for 1 hour.
-
Incubate with the primary anti-versican antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour.
-
Wash with PBS and incubate with the streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS and develop the color using the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Visualize under a microscope.
Signaling Pathways and Mechanisms of Action
Gp4G exerts its biological effects through a complex signaling network that primarily involves the modulation of intracellular ATP levels and the subsequent activation of purinergic receptors.
Gp4G Metabolism and ATP Production
Gp4G is transported into the cell where it can be metabolized by ectonucleotidases to yield ATP and other nucleotides.[18][19][20][21] This increase in intracellular ATP serves as a primary stimulus for downstream signaling events.
References
- 1. Diguanoside tetraphosphate (Gp₄G) is an epithelial cell and hair growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eeose.com [eeose.com]
- 4. eeose.com [eeose.com]
- 5. med.emory.edu [med.emory.edu]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]
- 9. sites.duke.edu [sites.duke.edu]
- 10. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hair cycle-specific expression of versican in human hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Biochemistry and Immunohistochemistry of Versican - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biochemistry and immunohistochemistry of versican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of Ectonucleotidases in Synapse Formation During Brain Development: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dash.harvard.edu [dash.harvard.edu]
